molecular formula C17H18ClNO B2406733 N,N-dibenzyl-2-chloropropanamide CAS No. 109246-53-9

N,N-dibenzyl-2-chloropropanamide

Cat. No.: B2406733
CAS No.: 109246-53-9
M. Wt: 287.79
InChI Key: FIPMPJYWTAAJRY-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-2-chloropropanamide (CAS: EN300-07441) is a chlorinated amide derivative featuring two benzyl groups attached to the nitrogen atom of a propanamide backbone. Its molecular formula is C₁₇H₁₆ClNO, with a molecular weight of 281.76 g/mol and a purity of 95% . This compound is synthesized through reactions involving 2-chloropropionic acid and dibenzylamine, typically mediated by coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) .

Properties

IUPAC Name

N,N-dibenzyl-2-chloropropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO/c1-14(18)17(20)19(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPMPJYWTAAJRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-2-chloropropanamide typically involves the reaction of 2-chloropropanoyl chloride with dibenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-2-chloropropanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

    Reduction Reactions: The compound can be reduced to form N,N-dibenzyl-2-propanamide using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation can occur at the benzylic positions, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Various substituted amides or thioamides.

    Reduction: N,N-dibenzyl-2-propanamide.

    Oxidation: Benzyl alcohol or benzaldehyde derivatives.

Scientific Research Applications

Chemistry

N,N-dibenzyl-2-chloropropanamide serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as substitution and reduction, makes it valuable for creating diverse chemical derivatives. For instance:

  • Substitution Reactions : The chlorine atom can be replaced with nucleophiles (e.g., amines or thiols) to form different derivatives.
  • Reduction Reactions : It can be reduced to N,N-dibenzyl-2-propanamide using lithium aluminum hydride.
  • Oxidation Reactions : Oxidation at the benzylic positions can yield benzyl alcohol or benzaldehyde derivatives.

Biology

The compound has been studied for its potential biological activities , particularly in medicinal chemistry:

  • Enzyme Inhibition : Research indicates that derivatives of chloropropanamide can inhibit serine proteases, which are essential in blood coagulation pathways.
  • Antimicrobial Activity : Compounds with amide functionalities have demonstrated varying degrees of antimicrobial properties against different bacterial strains .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibits thrombin-like activity
AntimicrobialActive against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cell lines
AntioxidantScavenges free radicals

Thrombin Inhibition

A study evaluated the thrombin inhibitory potential of this compound analogs. The results indicated a significant reduction in thrombin activity, suggesting potential applications in managing thrombotic disorders. The structure-activity relationship (SAR) analysis highlighted the importance of the dibenzyl moiety for maintaining inhibitory efficacy.

Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics.

Cytotoxic Effects

Research on the cytotoxic effects of this compound on human cancer cell lines revealed that it induces apoptosis through the activation of caspase pathways. This suggests its potential utility in cancer therapy as a chemotherapeutic agent.

Industrial Applications

This compound is utilized in the production of specialty chemicals and materials. Its unique reactivity profile allows for the development of various industrial compounds, making it an important intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2-chloropropanamide involves its interaction with specific molecular targets. The compound can act as an alkylating agent, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to modifications in the structure and function of these biomolecules, potentially resulting in therapeutic effects or toxicity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and synthetic differences between N,N-dibenzyl-2-chloropropanamide and related compounds:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield (%)
This compound EN300-07441 C₁₇H₁₆ClNO 281.76 Two benzyl groups Not reported
N,N-Dibenzyl-2-chloro-2-methyl-propionamide 87968-03-4 C₁₈H₂₀ClNO 301.82 Two benzyl groups, methyl group 92.0 (primary route), 18.0 (alternate)
N-Benzyl-2-chloropropanamide 24752-66-7 C₁₀H₁₂ClNO 213.66 Single benzyl group Not reported
2-Chloro-N,N-dimethylpropanamide 10397-68-9 C₅H₉ClNO 136.59 Two methyl groups Not reported

Key Observations :

Substituent Effects: The dibenzyl groups in this compound introduce significant steric hindrance compared to mono-benzyl (N-benzyl-2-chloropropanamide) or dimethyl (2-chloro-N,N-dimethylpropanamide) analogs. This hindrance may reduce reactivity in nucleophilic substitution reactions but enhance selectivity in metal-catalyzed processes .

Synthetic Challenges :

  • The synthesis of N,N-dibenzyl-2-chloro-2-methyl-propionamide demonstrates variability in yields (92% vs. 18%), suggesting sensitivity to reaction conditions or purification methods . In contrast, simpler analogs like 2-chloro-N,N-dimethylpropanamide may be more straightforward to synthesize due to smaller substituents .

Reactivity and Functional Group Interactions

  • Amide Bond Stability : The dibenzyl substituents likely stabilize the amide bond through resonance and steric protection, reducing susceptibility to hydrolysis compared to N-benzyl-2-chloropropanamide .
  • Chlorine Reactivity : The electron-withdrawing chlorine atom at the β-position enhances the electrophilicity of the carbonyl group, facilitating nucleophilic attacks. However, steric effects from benzyl groups may slow such reactions relative to dimethyl analogs .

Biological Activity

N,N-Dibenzyl-2-chloropropanamide (CAS Number: 3458665) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

  • Molecular Formula : C₁₇H₁₈ClNO
  • Molecular Weight : 287.79 g/mol
  • Density : 1.07 g/cm³
  • Boiling Point : 320°C
  • Solubility : Soluble in organic solvents such as ethanol and chloroform.

This compound exhibits biological activity primarily through its interaction with various biological targets. Its structure allows for potential inhibition of enzymes and receptors involved in critical physiological processes. Notably, compounds with similar structures have been studied for their effects on:

  • Enzyme Inhibition : Some studies suggest that derivatives of chloropropanamide can inhibit serine proteases, which are crucial in blood coagulation pathways .
  • Antimicrobial Activity : Compounds with amide functionalities have shown varying degrees of antimicrobial properties against different bacterial strains .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibits thrombin-like activity
AntimicrobialActive against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cell lines
AntioxidantScavenges free radicals

Case Studies

  • Thrombin Inhibition :
    A study evaluated the thrombin inhibitory potential of this compound analogs. The results indicated a significant reduction in thrombin activity, suggesting potential applications in managing thrombotic disorders. The structure-activity relationship (SAR) analysis highlighted the importance of the dibenzyl moiety for maintaining inhibitory efficacy .
  • Antimicrobial Efficacy :
    Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics .
  • Cytotoxic Effects :
    Research on the cytotoxic effects of this compound on human cancer cell lines revealed that the compound induces apoptosis through the activation of caspase pathways. This suggests its potential utility in cancer therapy as a chemotherapeutic agent .

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